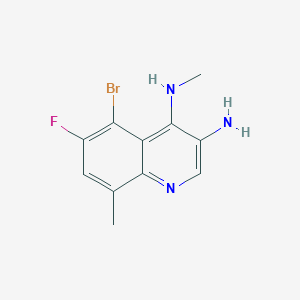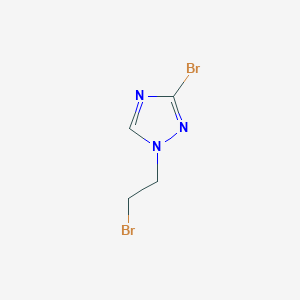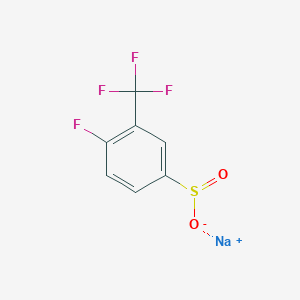
Sodium 4-fluoro-3-(trifluoromethyl)benzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-fluoro-3-(trifluoromethyl)benzene-1-sulfinate is a chemical compound that has garnered attention in various scientific fields due to its unique properties. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-fluoro-3-(trifluoromethyl)benzene-1-sulfinate typically involves the reaction of 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride with sodium sulfite. The reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-fluoro-3-(trifluoromethyl)benzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, which have applications in different fields .
Scientific Research Applications
Sodium 4-fluoro-3-(trifluoromethyl)benzene-1-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which sodium 4-fluoro-3-(trifluoromethyl)benzene-1-sulfinate exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. This interaction can affect various pathways, including enzymatic reactions and molecular binding .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-(trifluoromethyl)benzoyl chloride: Similar in structure but differs in the functional group attached to the benzene ring.
1-Fluoro-3-(trifluoromethyl)benzene: Lacks the sulfonate group, making it less reactive in certain chemical reactions.
Uniqueness
Sodium 4-fluoro-3-(trifluoromethyl)benzene-1-sulfinate is unique due to the presence of both the trifluoromethyl and sulfonate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various applications, particularly in organic synthesis and industrial processes .
Properties
Molecular Formula |
C7H3F4NaO2S |
|---|---|
Molecular Weight |
250.15 g/mol |
IUPAC Name |
sodium;4-fluoro-3-(trifluoromethyl)benzenesulfinate |
InChI |
InChI=1S/C7H4F4O2S.Na/c8-6-2-1-4(14(12)13)3-5(6)7(9,10)11;/h1-3H,(H,12,13);/q;+1/p-1 |
InChI Key |
JWXBJCQJXQQTJI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)[O-])C(F)(F)F)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Chlorophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B13231430.png)
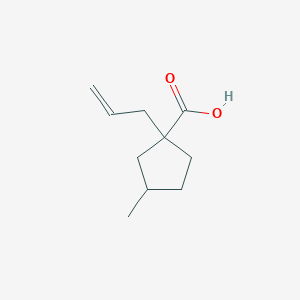
![2-[(2-Ethylphenyl)methoxy]acetic acid](/img/structure/B13231448.png)
![3-[4-(Propan-2-yl)phenyl]-1,2-oxazole-5-sulfonyl chloride](/img/structure/B13231449.png)
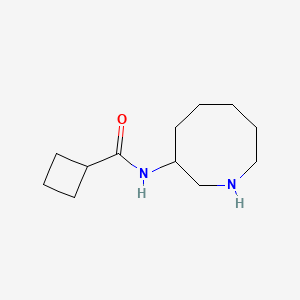
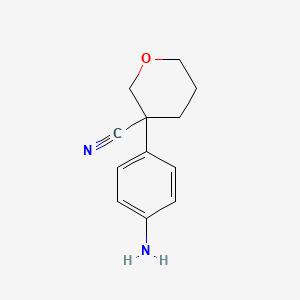

![Ethyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13231476.png)
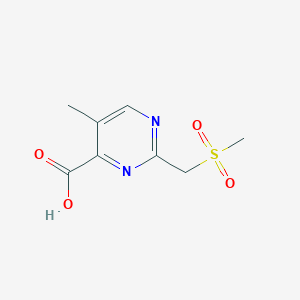
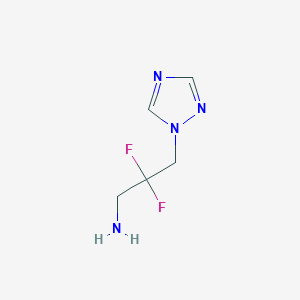
![2-[2-Fluoro-4-(fluorosulfonyl)phenoxy]acetic acid](/img/structure/B13231502.png)

